Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)-

Chiral resolution Biocatalysis Enantiomeric excess

Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- (CAS 646995-47-3) is a chiral gem-dihalocyclopropane carboxylic acid featuring a phenyl ring at the 3-position and two chlorine atoms at the 2-position of the cyclopropane ring, giving a molecular formula of C₁₀H₈Cl₂O₂ and an exact mass of 229.990135 g/mol. This compound belongs to the trans-2,2-dichloro-3-phenylcyclopropanecarboxylic acid family, historically recognized as key intermediates for pyrethroid insecticide esters and other agrochemical derivatives.

Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
CAS No. 646995-47-3
Cat. No. B12588526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)-
CAS646995-47-3
Molecular FormulaC10H8Cl2O2
Molecular Weight231.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)O
InChIInChI=1S/C10H8Cl2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1
InChIKeyXWUCXKKIVKFJSF-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3S)-2,2-Dichloro-3-phenylcyclopropanecarboxylic Acid (CAS 646995-47-3): Chiral Building Block for Agrochemical and Synthetic Chemistry Sourcing


Cyclopropanecarboxylic acid, 2,2-dichloro-3-phenyl-, (1S,3S)- (CAS 646995-47-3) is a chiral gem-dihalocyclopropane carboxylic acid featuring a phenyl ring at the 3-position and two chlorine atoms at the 2-position of the cyclopropane ring, giving a molecular formula of C₁₀H₈Cl₂O₂ and an exact mass of 229.990135 g/mol [1]. This compound belongs to the trans-2,2-dichloro-3-phenylcyclopropanecarboxylic acid family, historically recognized as key intermediates for pyrethroid insecticide esters and other agrochemical derivatives [2]. The compound is available as a defined single enantiomer with documented spectral fingerprints (FTIR, GC-MS) and chiroptical properties, making it a sought-after chiral building block for stereochemical structure-activity relationship (SAR) investigations and enantioselective synthetic route development [1][3].

Why (1S,3S)-2,2-Dichloro-3-phenylcyclopropanecarboxylic Acid Cannot Be Replaced by Racemic or (1R,3R) Forms in Stereospecific Agrochemical Procurement


In chiral cyclopropane-based pyrethroid agrochemicals, insecticidal activity is governed by absolute configuration at the cyclopropane ring; the (1S,3S) enantiomer is not functionally interchangeable with its (1R,3R) antipode or the racemic trans mixture because pyrethroid ester targets display enantiomer-specific neurotoxicological potency, and the incorrect stereoisomer is frequently inactive or acts as a competitive antagonist [1]. Moreover, experimental biocatalytic resolution data demonstrate that the (1S,3S) and (1R,3R) enantiomers are obtained with markedly different enantiomeric excess values (92% ee vs. >99% ee) under identical Rhodococcus sp. AJ270 whole-cell conditions, reflecting fundamentally different interactions with the amidase active site that cannot be circumvented by simple substitution [2].

Quantitative Differentiation Evidence for (1S,3S)-2,2-Dichloro-3-phenylcyclopropanecarboxylic Acid (CAS 646995-47-3) Versus Analogues


Enantiomeric Excess and Optical Rotation: Direct Head-to-Head Comparison of (1S,3S) vs. (1R,3R) Enantiomers from Biocatalytic Resolution

Under identical enzymatic hydrolysis conditions using Rhodococcus sp. AJ270 whole cells, the (1S,3S)-2,2-dichloro-3-phenylcyclopropanecarboxylic acid is obtained with an enantiomeric excess (ee) of 92% and a specific optical rotation [α]D of −64.4 (c 0.8, CHCl₃), whereas the (1R,3R) enantiomer is produced with a significantly higher ee of >99% and [α]D of +64 (c 0.75, CHCl₃) [1]. The differential ee outcome (92% vs. >99%) reflects the enantioselectivity bias of the amidase toward the (1R,3R)-configured substrate, a phenomenon attributed to the steric bulk matching between the 2,2-dichloro substituents and the 3-phenyl group within the amidase active site pocket [1].

Chiral resolution Biocatalysis Enantiomeric excess Optical rotation

Halogen-Dependent Enantioselectivity in Biocatalytic Resolution: Dichloro vs. Difluoro vs. Dibromo Analogues

The Rhodococcus sp. AJ270 nitrile hydratase/amidase system exhibits halogen-dependent enantioselectivity when processing gem-dihalocyclopropanecarbonitriles and amides. For the (1S,3S) dichloro acid, enzymatic synthesis affords ee 92% [1]. In contrast, the corresponding difluoro analog yields ee 87%, while the dibromo analog reaches ee 97% when accessed via the same biocatalytic pathway [1]. These differences are attributed to the steric and electronic tuning of the amidase active site by the halogen substituents, where the intermediate steric demand of chlorine places the dichloro substrate between the smaller fluorine and larger bromine in terms of enantioselectivity outcome [1].

Halogen effect Enantioselectivity Nitrile hydratase Amidase

Defined Spectral Fingerprint (FTIR and GC-MS) Enabling Unambiguous Identity Verification Against Other Cyclopropane Carboxylic Acid Enantiomers

The (1S,3S) enantiomer has a curated spectral entry in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library, providing 1 FTIR spectrum and 1 MS (GC) spectrum sourced under identifier ASC-345-698-(1S,3S)_3b [1]. The InChIKey XWUCXKKIVKFJSF-SFYZADRCSA-N and exact mass 229.990135 g/mol are resolved and distinct from the (1R,3R) enantiomer, whose InChIKey differs in stereochemistry (XWUCXKKIVKFJSF-JGVFFNPUSA-N) [1]. This spectral differentiation enables direct QC confirmation that the supplied material is the correct enantiomer and not the antipode or the racemic mixture.

FTIR spectrum GC-MS spectrum Identity verification Spectral database

Electrolytic Reactivity Profile: Defined Transformation to 3,3-Dichloro-1-phenylallyl Derivatives for Synthetic Planning

Electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acid (studied as the racemic trans form) on a platinum anode in hydroxylic solvents yields 3,3-dichloro-1-phenylallyl methyl ether (4a) in methanol or 3,3-dichloro-1-phenylallyl acetate (5a) in acetic acid, rather than coupling products [1]. This solvolytic ring-opening behavior is mechanistically distinct from the electrolysis of the 2,2-dichloro-3-methyl-3-phenyl analog (1b), which produces the corresponding ether 4b under the same conditions, indicating that the 3-substituent identity (phenyl vs. methyl-phenyl) modulates the product distribution [1].

Electrolysis Anodic oxidation Solvolysis Synthetic intermediate

Scalable Enantiomer Separation Process: Dow AgroSciences Patent Establishes Industrial Route to Both (1S,3S) and (1R,3R) Enantiomers via Chemical Resolution

WO2018071320 (Dow AgroSciences LLC) discloses a chemical resolution process that selectively isolates the (1S,3S)-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acid from a racemic trans mixture by treatment with an enantiomeric amine resolving agent (e.g., (R)- or (S)-phenylalanine amide or leucinamide), followed by crystallization of the diastereomeric amine salt and acid liberation [1]. The patent explicitly claims preparation of the (1S,3S) enantiomer (Formula 1-2B) and the (1R,3R) enantiomer (Formula 1-2A) as separate process embodiments, providing an industrially scalable alternative to enzymatic resolution that can be evaluated for cost and throughput against the biocatalytic route described by Wang et al. [1][2].

Chemical resolution Diastereomeric salt Process chemistry Enantiopure acid

Priority Application Scenarios for (1S,3S)-2,2-Dichloro-3-phenylcyclopropanecarboxylic Acid (CAS 646995-47-3) Based on Quantitative Differentiation Evidence


Chiral Building Block for Pyrethroid Ester SAR Studies Requiring the Unnatural (1S,3S) Enantiomer as Negative Control

In pyrethroid insecticide development, the (1S,3S) configuration corresponds to the stereoisomer that lacks or exhibits greatly reduced insecticidal activity relative to the natural (1R,3R) or (1R,3S) forms, making this compound an essential negative control for enantiomer-specific toxicity assays [1]. The documented 92% ee from biocatalytic synthesis [2] defines the minimum enantiomeric purity expectation for such studies; researchers must account for the 8% opposite enantiomer content when interpreting dose-response data.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

The distinct optical rotation ([α]D = −64.4) and enantiomeric excess (92% ee) documented by Wang et al. [2], combined with the available FTIR and GC-MS spectral fingerprint [3], make this compound a well-characterized reference standard for developing and validating chiral HPLC or SFC methods aimed at separating cyclopropane carboxylic acid enantiomers. The InChIKey stereochemistry layer (XWUCXKKIVKFJSF-SFYZADRCSA-N vs. JGVFFNPUSA-N for the antipode) provides an unambiguous digital identity for cheminformatics-based QC workflows [3].

Biocatalytic Resolution Process Optimization Using the (1S,3S) Enantiomer as a Probe Substrate for Amidase Engineering

The differential ee outcomes between dichloro (92%), difluoro (87%), and dibromo (97%) substrates in Rhodococcus sp. AJ270 biotransformations [2] establish the (1S,3S) dichloro acid as a benchmark substrate for amidase active-site engineering studies. Its intermediate steric demand makes it a sensitive probe for detecting mutations that alter enantioselectivity, providing a more informative assay than the extreme cases of difluoro or dibromo analogs.

Intermediate for Electrochemical Synthesis of 3,3-Dichloro-1-phenylallyl Derivatives

The defined electrolytic ring-opening of the cyclopropane acid scaffold to 3,3-dichloro-1-phenylallyl methyl ether or acetate on platinum anodes [4] enables chemists to use the (1S,3S) enantiomer as a chiral precursor for allyl ether derivatives that retain stereochemical information, provided the electrolysis conditions do not racemize the benzylic center. This contrasts with 3,3-dimethyl-substituted pyrethroid acid intermediates that undergo different electrochemical pathways.

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